Furo[3,2-c]pyridine-6-methanamine
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Overview
Description
Furo[3,2-c]pyridine-6-methanamine is a heterocyclic compound that features a fused ring system combining furan and pyridine moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Furo[3,2-c]pyridine-6-methanamine typically involves multi-step procedures starting from readily available precursors. One common method includes the cyclization of appropriate pyridine derivatives with furan intermediates under controlled conditions. For instance, a common synthetic route might involve the following steps:
Formation of the Pyridine Intermediate: Starting from a substituted pyridine, various functional groups are introduced to facilitate the subsequent cyclization.
Cyclization Reaction: The pyridine intermediate is then reacted with a furan derivative under acidic or basic conditions to form the fused ring system.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance yield and selectivity.
Chemical Reactions Analysis
Types of Reactions: Furo[3,2-c]pyridine-6-methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyridine or furan rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution reactions can introduce various functional groups onto the methanamine moiety.
Scientific Research Applications
Furo[3,2-c]pyridine-6-methanamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which Furo[3,2-c]pyridine-6-methanamine exerts its effects depends on its specific application:
Biological Activity: The compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or bind to DNA/RNA, affecting cellular processes.
Comparison with Similar Compounds
Furo[2,3-b]pyridine: Another fused heterocyclic compound with a different ring fusion pattern.
Pyrrolo[3,2-c]pyridine: Similar in structure but with a pyrrole ring instead of a furan ring.
Quinoline: A well-known heterocyclic compound with a fused benzene and pyridine ring.
Uniqueness: Furo[3,2-c]pyridine-6-methanamine is unique due to its specific ring fusion and the presence of the methanamine group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
1262410-10-5 |
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Molecular Formula |
C8H8N2O |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
furo[3,2-c]pyridin-6-ylmethanamine |
InChI |
InChI=1S/C8H8N2O/c9-4-7-3-8-6(5-10-7)1-2-11-8/h1-3,5H,4,9H2 |
InChI Key |
XZBWBNQBZNQISJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C1C=NC(=C2)CN |
Origin of Product |
United States |
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